1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, which enhances its potential biological activity. The hydrobromide salt form indicates that it is combined with hydrobromic acid, which can influence its solubility and stability in various applications.
The compound can be synthesized through various chemical methods, often involving the reaction of hydrazones with substituted ketones or aldehydes. These synthetic routes are explored in academic literature and patents, indicating its relevance in medicinal chemistry and drug development.
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is classified as:
The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide typically involves multi-step reactions. A common method includes:
Technical details include controlling reaction temperatures, using solvents like ethanol or dimethyl sulfoxide, and employing catalysts such as hydrochloric acid to facilitate the reaction .
The molecular formula for 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is . Its structure features:
Key structural data includes:
The compound can participate in various chemical reactions typical of pyrazole derivatives:
Technical details regarding these reactions often involve specific conditions such as temperature, pH, and choice of solvent .
The mechanism of action for 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is not fully elucidated but is believed to involve:
Data from studies indicate that compounds in this class may exhibit anti-inflammatory and anticancer properties by inhibiting specific enzymes involved in these processes .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and stability assessments under various conditions .
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide has potential applications in:
Research continues into its efficacy and safety profiles, making it a subject of interest for further exploration in medicinal chemistry .
The hydrobromide salt of interest is systematically named as 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide under IUPAC conventions. This nomenclature specifies:
Tautomerism is a defining feature of 3-hydroxypyrazoles. This compound exhibits prototropic tautomerism between the 1H-pyrazol-3-ol (enol) and 1,2-dihydro-3H-pyrazol-3-one (keto) forms. X-ray crystallographic studies of analogous compounds (e.g., 1-phenyl-1H-pyrazol-3-ol) confirm dimerization via O–H···N hydrogen bonds, stabilizing the enol tautomer in solid state. Nuclear Magnetic Resonance (NMR) analyses in nonpolar solvents (CDCl₃, C₆D₆) reveal persistent enol-dominated dimers, while polar solvents (DMSO-d₆) shift the equilibrium toward monomeric enol forms [3].
Table 1: Tautomeric Forms and Key Characterization Data
Tautomer/State | Characteristic NMR Shifts (δ, ppm) | Dominant Form | Hydrogen Bonding |
---|---|---|---|
Enol (solid state) | N-1: 192.6; N-2: 243.1 (¹⁵N SSNMR) | Dimeric | O–H···N (intermolecular) |
Enol (CDCl₃) | N-1: ~194.5; N-2: ~243.5 (¹⁵N) | Dimeric | O–H···N (intermolecular) |
Enol (DMSO-d₆) | N-1: ~194.5; N-2: ~262.1 (¹⁵N) | Monomeric | Solvent-solute interactions |
Keto (hypothetical) | N-1: ~105; N-2: ~152 (¹⁵N, dihydro model) | Not observed | N–H···O=C (intramolecular) |
While a direct crystal structure of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is absent in the literature, high-confidence predictions derive from its structural analog, 1-phenyl-1H-pyrazol-3-ol. X-ray diffraction of this compound confirms dimeric units linked via symmetric O–H···N hydrogen bonds between the C3–OH and pyrazole N-2 (distance: ~1.85 Å). Electron density maps definitively locate the hydrogen atom on oxygen, excluding the keto tautomer [3].
For the 4-hydroxyphenyl variant, the phenolic –OH introduces additional hydrogen-bonding sites. Expected interactions include:
Heteroannulated pyrazoles (e.g., furo[3,4-c]pyridines, pyrazolo[1,5-a]pyrimidines) exhibit modified electronic properties and binding motifs compared to monocyclic analogs like 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol:
Table 2: Structural and Functional Comparison with Heteroannulated Derivatives
Property | 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol | Furo[3,4-c]pyridine (e.g., CID 6324436) | Pyrazolo[1,5-a]pyrimidines |
---|---|---|---|
Conjugation System | Monocyclic, limited π-delocalization | Bicyclic, extended conjugation | Bicyclic, planar π-system |
H-Bond Donors/Acceptors | 2 donors (2xOH), 2 acceptors (N) | 1 donor (OH), 5 acceptors (N/O) | 1–2 donors (NH), 3–4 acceptors (N) |
Bioactivity (MIC, µg/mL) | 4–16 (antibacterial) [8] | Not reported | <1.0 (kinase inhibition) [1] |
Synthetic Complexity | Low (1–3 steps) [5] [6] | High (≥4 steps) [2] | Moderate (2–4 steps) [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7